Cas no 27415-09-4 (2-(3-carboxypropanoyl)benzoic acid)

2-(3-carboxypropanoyl)benzoic acid structure
27415-09-4 structure
Product Name:2-(3-carboxypropanoyl)benzoic acid
Numero CAS:27415-09-4
MF:C11H10O5
MW:222.194103717804
CID:264792
PubChem ID:955
Update Time:2025-05-19

2-(3-carboxypropanoyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic acid,2-carboxy-g-oxo-
    • Benzenebutanoic acid, 2-carboxy-gamma-oxo-
    • 2-(3-carboxypropanoyl)benzoic acid
    • UNII-XX4Y7I0FTT
    • o-Succinylbenzoic acid
    • Benzoic acid, o-(3-carboxypropionyl)-
    • EN300-141172
    • Succinylbenzoate
    • 4-(2-Carboxyphenyl)-4-oxobutanoic acid
    • Q27093288
    • CHEBI:44788
    • 4-(2'-carboxyphenyl)-4-oxobutanoic acid
    • Benzenebutanoic acid, 2-carboxy-.gamma.-oxo-
    • 2-(4-hydroxy-4-oxobutanoyl)benzoic acid
    • 2-succinylbenzoic acid
    • YIVWQNVQRXFZJB-UHFFFAOYSA-N
    • NS00068425
    • AMY7634
    • OSB
    • 2-Succinylbenzoate
    • 27415-09-4
    • 4-(2'-Carboxyphenyl)-4-oxobutyric acid
    • O-succinylbenzoate
    • 4-(2'-Carboxyphenyl)-4-oxobutyrate
    • 2-(3-Carboxypropanoyl)benzoic acid #
    • C02730
    • XX4Y7I0FTT
    • DB02251
    • 2-(3-carboxypropionyl)benzoic acid
    • 2-(3-Carboxypropanoyl)benzoicacid
    • DTXSID10181839
    • SCHEMBL1331726
    • Inchi: 1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
    • Chiave InChI: YIVWQNVQRXFZJB-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1C(=O)O)CCC(=O)O

Proprietà calcolate

  • Massa esatta: 222.0528
  • Massa monoisotopica: 222.053
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 91.7A^2

Proprietà sperimentali

  • Densità: 1.378
  • Punto di ebollizione: 486.5°Cat760mmHg
  • Punto di infiammabilità: 262.1°C
  • Indice di rifrazione: 1.585
  • PSA: 91.67

2-(3-carboxypropanoyl)benzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-141172-50mg
2-(3-carboxypropanoyl)benzoic acid
27415-09-4 95.0%
50mg
$819.0 2023-09-30
Enamine
EN300-141172-0.05g
2-(3-carboxypropanoyl)benzoic acid
27415-09-4 95%
0.05g
$819.0 2023-02-15
Enamine
EN300-141172-1.0g
2-(3-carboxypropanoyl)benzoic acid
27415-09-4 95%
1g
$0.0 2023-06-07
1PlusChem
1P00BIB3-50mg
o-succinylbenzoic acid
27415-09-4 95%
50mg
$1075.00 2023-12-18

2-(3-carboxypropanoyl)benzoic acid Letteratura correlata

Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd